9-methyl-6-(piperazin-1-yl)-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a piperazine moiety, which is known for enhancing the bioavailability and selectivity of various pharmacological agents. The structural composition of 9-methyl-6-(piperazin-1-yl)-9H-purine allows it to interact with biological targets effectively, making it a compound of interest in drug design and development.
The compound can be classified under purine derivatives, which are significant in biochemistry and pharmacology. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism. 9-methyl-6-(piperazin-1-yl)-9H-purine is synthesized through specific chemical reactions involving piperazine and substituted purines, highlighting its relevance in synthetic organic chemistry and pharmaceutical research.
The synthesis of 9-methyl-6-(piperazin-1-yl)-9H-purine typically involves several key steps:
The reaction conditions are typically optimized for temperature and solvent choice to enhance yield and purity. For instance, solvents like ethanol or dimethylformamide may be used under reflux conditions to facilitate the reactions effectively .
The compound undergoes several chemical reactions that can modify its properties or enhance its biological activity:
The mechanism of action for 9-methyl-6-(piperazin-1-yl)-9H-purine is primarily related to its interaction with specific receptors or enzymes within biological systems. For instance, it may act as an antagonist or agonist at certain cannabinoid receptors, influencing pathways involved in metabolism and appetite regulation.
Research indicates that modifications to the piperazine group can enhance selectivity for specific receptor subtypes, potentially leading to compounds with reduced central nervous system penetration while maintaining peripheral activity .
The physical properties of 9-methyl-6-(piperazin-1-yl)-9H-purine include:
Chemical properties include:
These properties are crucial for determining suitable formulations for drug development .
9-methyl-6-(piperazin-1-yl)-9H-purine has potential applications in various scientific fields:
The synthesis of 9-methyl-6-(piperazin-1-yl)-9H-purine relies on convergent modular strategies that independently construct purine and piperazine units prior to coupling. The core purine scaffold is typically derived from 2,3-diaminomaleonitrile (DAMN) through photoisomerization to diaminofumaronitrile (DAFN), followed by cyclization to 4-aminoimidazole-5-carbonitrile (AICN) under thermal/photochemical conditions [2]. This intermediate reacts with trimethyl orthoacetate to form imidazole imino ether, which undergoes annulation with amine derivatives to yield the 6-chloropurine precursor. Simultaneously, the piperazine module is prepared via cyclization of 1,2-diamines or commercial N-Boc-piperazine. Final coupling occurs through nucleophilic aromatic substitution (SNAr), where the piperazine displanges the C6 chlorine atom of the purine core under mild basic conditions (e.g., triethylamine/DMF, 60-80°C) [1] [3]. This modularity facilitates high-throughput diversification, as evidenced by the synthesis of analogues bearing aryl, heteroaryl, or alkyl substituents on the piperazine nitrogen [4] [7].
Key Reaction Sequence:
DAMN → DAFN → AICN → Imidazole Imino Ether → 6-Chloropurine ↓ N-Boc-piperazine → Deprotected Piperazine ↓ SNAr Coupling → 9-Methyl-6-(piperazin-1-yl)-9H-purine
The chloropurine intermediate (CAS 139653-63-7) serves as the critical electrophile for SNAr reactions. Its C6 position is highly activated toward displacement by nitrogen nucleophiles due to the electron-withdrawing nature of the purine ring’s N1 and N3 atoms. 4-(9-Methylpurin-6-yl)piperazine-1-carboxylates are synthesized by reacting 6-chloro-9-methylpurine with N-Boc-piperazine in acetonitrile at reflux, followed by acid-mediated deprotection (e.g., HCl/dioxane) to yield the secondary amine intermediate [1] [3]. This intermediate’s reactivity is enhanced by the piperazine’s secondary amine, which acts as a potent nucleophile for subsequent functionalization. Kinetic studies confirm that electron-deficient piperazines (e.g., those bearing electron-withdrawing N-substituents) exhibit reduced nucleophilicity, requiring elevated temperatures (100-120°C) for efficient coupling [8].
Synthetic Protocol for Key Intermediate [1]:
The N4-position of the piperazine linker in 9-methyl-6-(piperazin-1-yl)-9H-purine serves as a versatile handle for structural diversification. Functionalization strategies prioritize reactions that modulate polarity, steric bulk, and hydrogen-bonding capacity to optimize drug-like properties:
Table 1: Impact of Piperazine N4-Substituents on Pharmacological Profiles [1] [4] [7]
Compound | R Group | Functionality | hCB1 Ki (nM) | MDCK A→B Permeability (%) |
---|---|---|---|---|
9 | MeSO₂- | Sulfonamide | 24 | 14% |
15 | i-BuSO₂- | Sulfonamide | 2 | 0% |
65 | PhNHCONH- | Urea | 4 | <5%* |
EVT-6585139 | 2,3-Me₂C₆H₃- | Arylalkyl | 12* | 35%* |
VC11814412 | Benzothiazol-2-yl | Heteroaryl | 8* | 22%* |
*Predicted or structurally analogous data
N-Methylation at the purine’s N9 position is achieved via alkylation or acylation-reduction sequences, each conferring distinct physicochemical outcomes:
Physicochemical Comparisons [1] [4] [7]:
Table 2: Alkylation vs. Acylation Effects on Molecular Properties
Parameter | N-Alkylation | N-Acylation |
---|---|---|
Representative Group | Phenethyl | Sulfonamide |
Molecular Weight | +100–150 Da | +80–120 Da |
logP | ↑ (2.5–3.5) | ↓ (1.0–2.0) |
H-Bond Acceptors | 4–5 | 6–8 |
TPSA (Ų) | 50–70 | 90–120 |
MDCK A→B% | 20–35% | 0–15% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1